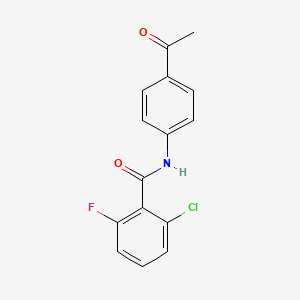
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. P2X7 receptor is an ATP-gated ion channel that is expressed in various cell types, including immune cells, neurons, and glial cells. The P2X7 receptor has been implicated in a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration. Therefore, A-438079 has been widely used as a tool compound to study the role of P2X7 receptor in these processes.
作用機序
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide acts as a competitive antagonist of the P2X7 receptor. The P2X7 receptor is a trimeric ion channel that is activated by the binding of ATP to its extracellular domain. Upon activation, the P2X7 receptor allows the influx of cations, such as Ca2+ and Na+, into the cell, leading to depolarization and the release of various signaling molecules. This compound binds to the ATP-binding site of the P2X7 receptor, preventing the binding of ATP and thus inhibiting the activation of the receptor.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, this compound has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from immune cells. This compound has also been shown to reduce the activation of microglia, the immune cells of the central nervous system, in animal models of neuroinflammation. In addition, this compound has been shown to reduce the release of glutamate, an excitatory neurotransmitter, from neurons, suggesting that P2X7 receptor may be involved in synaptic transmission.
実験室実験の利点と制限
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide has several advantages for lab experiments. First, this compound is a potent and selective antagonist of the P2X7 receptor, which allows for precise manipulation of the receptor activity. Second, this compound has been shown to have good pharmacokinetic properties, such as high oral bioavailability and low toxicity, which makes it suitable for in vivo experiments. However, this compound also has some limitations. For example, this compound has a relatively short half-life in vivo, which requires frequent dosing to maintain its effect. In addition, this compound may have off-target effects on other P2X receptors, which may complicate the interpretation of the results.
将来の方向性
There are several future directions for the research on 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide and P2X7 receptor. First, more studies are needed to elucidate the role of P2X7 receptor in various physiological and pathological processes, such as inflammation, pain, and neurodegeneration. Second, more selective and potent antagonists of P2X7 receptor are needed to overcome the limitations of this compound. Third, more studies are needed to investigate the downstream signaling pathways of P2X7 receptor and their contribution to the biological effects of the receptor. Fourth, more studies are needed to investigate the role of P2X7 receptor in human diseases and the potential of P2X7 receptor as a therapeutic target.
合成法
The synthesis of 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide was first reported by researchers from Abbott Laboratories in 2003. The synthesis involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 2,5-dimethylaniline in the presence of an organic base, followed by purification through column chromatography. The yield of the synthesis is around 60%, and the purity of the final product is greater than 99%.
科学的研究の応用
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide has been extensively used in scientific research to study the role of P2X7 receptor in various processes. For example, this compound has been shown to inhibit the release of pro-inflammatory cytokines from immune cells, suggesting that P2X7 receptor may be a potential therapeutic target for inflammatory diseases. This compound has also been shown to reduce neuropathic pain in animal models, indicating that P2X7 receptor may be a potential target for pain management. In addition, this compound has been shown to protect against neurodegeneration in animal models of Alzheimer's disease, suggesting that P2X7 receptor may be a potential target for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-6-7-10(2)13(8-9)18-15(19)14-11(16)4-3-5-12(14)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPLTGFLMPUAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7476512.png)
![4-oxo-N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7476517.png)
![4-oxo-N-[3-oxo-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7476524.png)
![1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476525.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B7476533.png)
![3-[2-(4-carbamoylanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B7476537.png)
![3-[[[6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]amino]methyl]benzonitrile](/img/structure/B7476551.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476562.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4R)-4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]acetamide](/img/structure/B7476566.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B7476593.png)

![2-N-(4-fluorophenyl)-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7476605.png)

![(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one](/img/structure/B7476615.png)